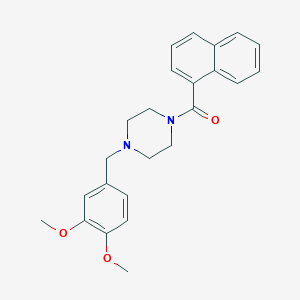![molecular formula C17H17N3O3 B248588 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a member of the pyrrolone family of compounds, which have been studied for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act through various cellular pathways, including the inhibition of enzymes involved in inflammation and oxidative stress, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities. It has potential applications in various fields of research, including cancer biology, microbiology, and pharmacology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of derivatives of this compound with improved biological activities.
Métodos De Síntesis
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with 1H-imidazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its diverse biological activities. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
Propiedades
Nombre del producto |
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C17H17N3O3 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)14-15(12-5-3-2-4-6-12)20(17(23)16(14)22)8-7-13-9-18-10-19-13/h2-6,9-10,15,22H,7-8H2,1H3,(H,18,19) |
Clave InChI |
WCAJRQABQQQHBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)